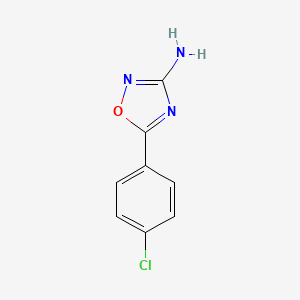

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Overview

Description

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, also known as 5-CPA, is an organic compound belonging to the oxadiazole class of compounds. It is a colorless, crystalline solid that is soluble in water and organic solvents. The compound has a variety of applications in the pharmaceutical, agrochemical, and research fields. It is used as a raw material for the synthesis of other compounds, and as an intermediate in the synthesis of drugs, agrochemicals, and other organic compounds. 5-CPA has been studied extensively for its potential applications in medicinal chemistry and biochemistry, and has been found to have a variety of physiological and biochemical effects.

Scientific Research Applications

1. Structural Analysis

- Application Summary : The compound was characterized by various spectroscopic techniques (FT-IR, NMR and HRMS) and single-crystal X-ray diffraction .

- Methods of Application : The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method at B3LYP level 6-31+ G(d,p), 6-31++ G(d,p) and 6-311+ G(d,p) basis sets in the ground state .

- Results : A good correlation was found (R2 = 0.998) between the observed and theoretical vibrational frequencies . The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .

2. Antiviral Activity

- Application Summary : The compound was synthesized and tested for its antiviral activity .

- Methods of Application : The compound was synthesized from 4-chlorobenzoic acid through a six-step process .

- Results : The bioassay tests showed that certain derivatives of the compound possessed certain anti-tobacco mosaic virus activity .

3. Green Synthesis

- Application Summary : A new 2-amino imidazole derivative of the compound was synthesized using a green approach .

- Methods of Application : The reaction was conducted in a ChCl (cholinium chloride)/urea eutectic mixture, which is a nature-inspired and environmentally friendly reaction medium .

- Results : The synthesis resulted in a new 2-amino imidazole derivative of the compound .

4. Antiviral Activity Against Tobacco Mosaic Virus

- Application Summary : The compound was synthesized and tested for its antiviral activity against the tobacco mosaic virus .

- Methods of Application : The compound was synthesized from 4-chlorobenzoic acid through a six-step process .

- Results : The bioassay tests showed that certain derivatives of the compound possessed certain anti-tobacco mosaic virus activity .

5. Synthesis of 1,3,4-Thiadiazole Sulfonamides

- Application Summary : The compound was used as a starting material to synthesize 1,3,4-thiadiazole sulfonamides .

- Methods of Application : The synthesis involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines .

- Results : The synthesized sulfonamide derivatives showed certain anti-tobacco mosaic virus activity .

6. Biological Potential of Indole Derivatives

- Application Summary : Indole derivatives, including “5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine”, have been found in many important synthetic drug molecules and have shown a wide range of biological activities .

- Methods of Application : The compound is used in the synthesis of various indole derivatives .

- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

4. Antiviral Activity Against Tobacco Mosaic Virus

- Application Summary : The compound was synthesized and tested for its antiviral activity against the tobacco mosaic virus .

- Methods of Application : The compound was synthesized from 4-chlorobenzoic acid through a six-step process .

- Results : The bioassay tests showed that certain derivatives of the compound possessed certain anti-tobacco mosaic virus activity .

5. Synthesis of 1,3,4-Thiadiazole Sulfonamides

- Application Summary : The compound was used as a starting material to synthesize 1,3,4-thiadiazole sulfonamides .

- Methods of Application : The synthesis involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines .

- Results : The synthesized sulfonamide derivatives showed certain anti-tobacco mosaic virus activity .

6. Biological Potential of Indole Derivatives

- Application Summary : Indole derivatives, including “5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine”, have been found in many important synthetic drug molecules and have shown a wide range of biological activities .

- Methods of Application : The compound is used in the synthesis of various indole derivatives .

- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOJOYQWDUFKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine | |

CAS RN |

23275-53-8 | |

| Record name | 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride](/img/structure/B1486284.png)

![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)

![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)

![5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride](/img/structure/B1486293.png)